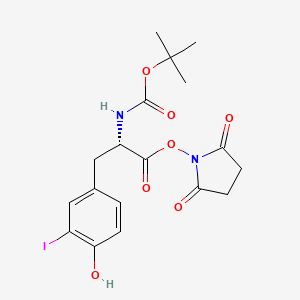
N-Formyl-O-methyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine It is characterized by the presence of a formyl group (-CHO) attached to the nitrogen atom and a methyl group (-CH3) attached to the oxygen atom of the tyrosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-O-methyl-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine through acetylation, forming N-acetyl-L-tyrosine. This intermediate is then subjected to methylation using dimethyl sulfate in a Williamson ether synthesis to introduce the methyl group at the hydroxyl position. Finally, the formyl group is introduced through a formylation reaction, often using formic acid or other formylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Formyl-O-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.
Substitution: The methyl and formyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-Formyl-O-methyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of N-Formyl-O-methyl-L-tyrosine involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The methyl group may influence the compound’s hydrophobicity and its ability to cross cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Formyl-L-tyrosine: Similar to N-Formyl-O-methyl-L-tyrosine but lacks the methyl group.
O-Methyl-L-tyrosine: Lacks the formyl group but has the methyl group at the hydroxyl position.
N-Formylmethionine: Contains a formyl group but is derived from methionine instead of tyrosine .
Uniqueness
This compound is unique due to the presence of both formyl and methyl groups, which confer distinct chemical properties and potential biological activities. This dual modification can enhance its reactivity and specificity in various applications .
Eigenschaften
CAS-Nummer |
76757-95-4 |
|---|---|
Molekularformel |
C11H13NO4 |
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
(2S)-2-formamido-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-8(3-5-9)6-10(11(14)15)12-7-13/h2-5,7,10H,6H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
RDHZMNVRQUJEHZ-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


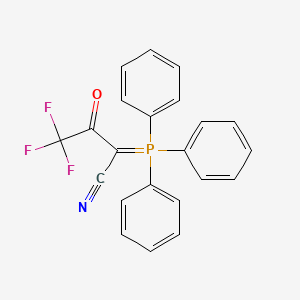
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
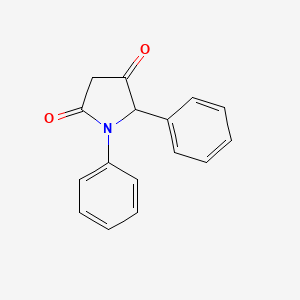
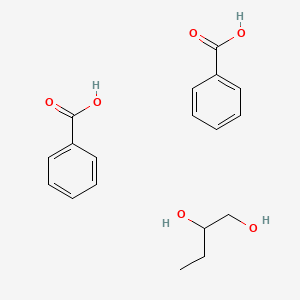
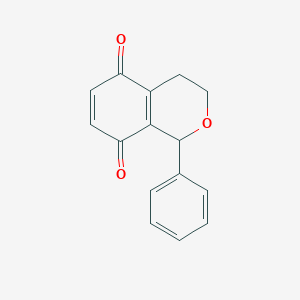
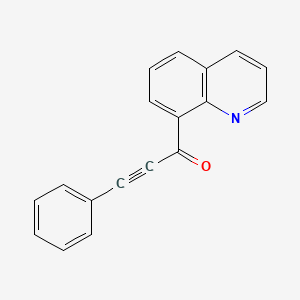
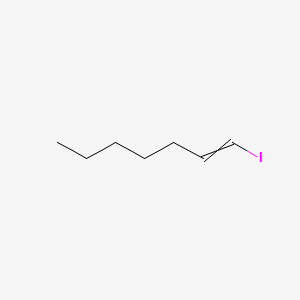
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
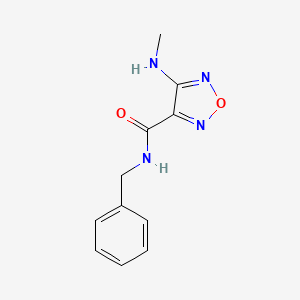


![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
